![molecular formula C10H15ClN4O B12928246 N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide CAS No. 88380-63-6](/img/structure/B12928246.png)
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide is a chemical compound with the molecular formula C10H15ClN4O. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological activities. Pyrimidine derivatives are commonly found in DNA and RNA, making them crucial for various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide typically involves the reaction of 2,4-dichloropyrimidine with diethylamine, followed by acetylation. The reaction is carried out in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours, yielding the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(2,6-Dimethylphenyl)chloroacetamide
- N-(2-chloropyrimidin-4-yl)-N-phenyl-N′-phenyl ureas
Uniqueness
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its diethylamino group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
88380-63-6 |
|---|---|
Molecular Formula |
C10H15ClN4O |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
N-[6-chloro-2-(diethylamino)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C10H15ClN4O/c1-4-15(5-2)10-13-8(11)6-9(14-10)12-7(3)16/h6H,4-5H2,1-3H3,(H,12,13,14,16) |
InChI Key |
UCHGZNOEXZRBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


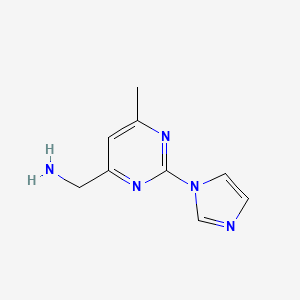

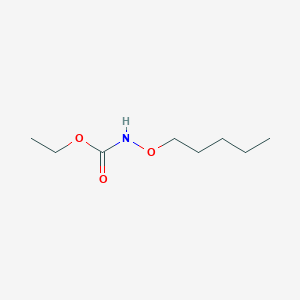

![2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one](/img/structure/B12928216.png)
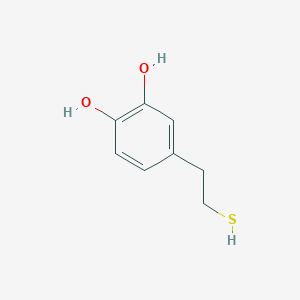

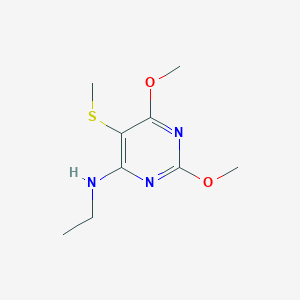
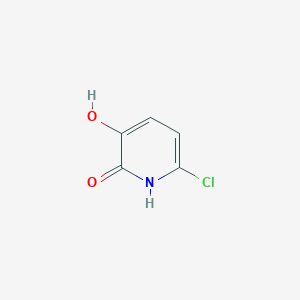
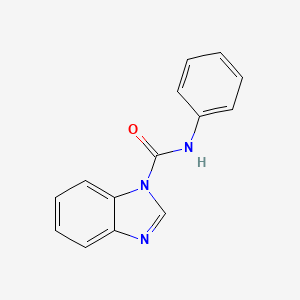
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12928242.png)
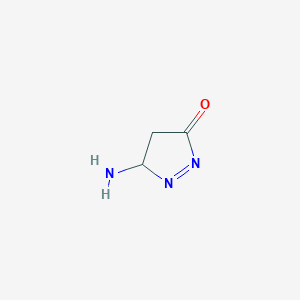
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)

